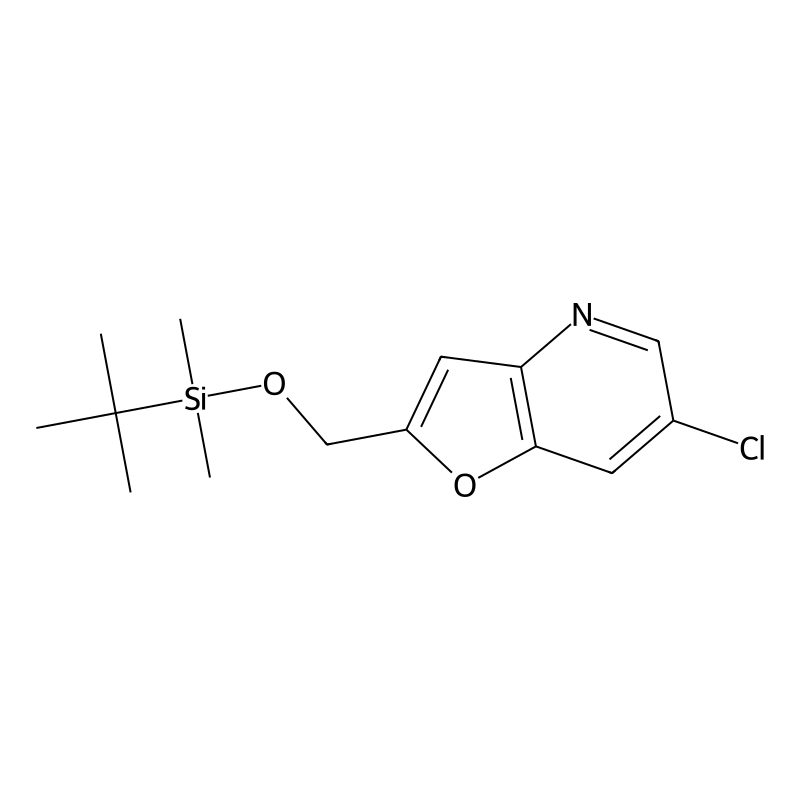

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is a heterocyclic compound that features a furo[3,2-b]pyridine backbone with a tert-butyldimethylsilyloxy substituent. Its molecular formula is C15H20ClN2O2Si, and it possesses unique structural properties that contribute to its reactivity and potential applications in drug development and other areas of research .

Intermediate in Organic Synthesis

The presence of the tert-butyldimethylsilyloxy (TBDMS) protecting group suggests this molecule could be an intermediate in the synthesis of more complex furan- or pyridine-based molecules. The TBDMS group is a commonly used protecting group in organic chemistry that can be selectively removed under specific conditions [].

Medicinal Chemistry Applications

Furan and pyridine rings are frequently found in biologically active molecules. The chlorine atom and the protected hydroxyl group on this molecule offer opportunities for further functionalization, potentially leading to novel drug candidates [].

Material Science Research

Furan and pyridine derivatives can exhibit interesting properties such as fluorescence or conductivity. While there is no specific research available on this compound, exploratory research into the material properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine could be of interest [, ].

- Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles.

- Silyl ether cleavage: The tert-butyldimethylsilyloxy group can be removed under acidic conditions, regenerating the hydroxymethyl group.

- Rearrangements: Under specific conditions, the furo[3,2-b]pyridine structure may undergo rearrangements that alter its pharmacological properties.

Research indicates that compounds similar to 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine exhibit significant biological activities. These include:

- Anticancer properties: Some derivatives have shown efficacy in inhibiting cancer cell proliferation.

- Antimicrobial effects: Certain structural analogs possess activity against various bacterial strains.

- Enzyme inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways .

The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine typically involves several key steps:

- Formation of the furo[3,2-b]pyridine core: This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the chloromethyl group: Chlorination reactions are employed to introduce the chlorine substituent at the 6-position.

- Silylation: The tert-butyldimethylsilyl group is added using tert-butyldimethylsilyl chloride in the presence of a base to facilitate the reaction.

These steps can vary based on the desired yield and purity of the final product .

The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine span several fields:

- Pharmaceutical development: Its potential as an anticancer agent makes it a candidate for further drug development.

- Synthetic intermediates: The compound can serve as an intermediate in synthesizing more complex organic molecules.

- Research tools: Its unique structure allows it to be used in studies exploring chemical reactivity and biological interactions.

Studies on the interactions of this compound with biological targets are crucial for understanding its pharmacological potential. Interaction studies often focus on:

- Binding affinity: Evaluating how well the compound binds to specific receptors or enzymes.

- Mechanism of action: Investigating how the compound affects cellular processes at a molecular level.

- Toxicity assessments: Understanding any potential adverse effects associated with its use.

Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity | Unique Aspect |

|---|---|---|---|

| 6-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine | Trimethylsilyl group | Anticancer activity | Different silyl group |

| 2-(dimethylamino)furo[3,2-b]pyridine | Dimethylamino substituent | Antimicrobial properties | Amino group alters activity |

| 6-Bromo-2-(tert-butyl)furo[3,2-b]pyridine | Bromine instead of chlorine | Varies by substitution | Halogen variation impacts reactivity |

These compounds illustrate how variations in substituents can significantly affect biological activity and chemical behavior.

Structural Elucidation and Nomenclature

2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine represents a complex heterocyclic compound featuring a fused furan-pyridine ring system with specific substituents [1]. The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl-[(6-chlorofuro[3,2-b]pyridin-2-yl)methoxy]-dimethylsilane, which accurately describes the molecular architecture and functional group positioning [1] [2]. The compound is registered under the Chemical Abstracts Service number 1171920-42-5 and is catalogued in major chemical databases including PubChem with the compound identifier 46737924 [1].

The structural framework consists of a furo[3,2-b]pyridine bicyclic core, where the furan ring is fused to the pyridine ring in a specific orientation that defines the [3,2-b] positional relationship [1] [2]. The molecular structure is further characterized by the presence of a chlorine atom at the 6-position of the pyridine ring and a tert-butyldimethylsilyloxy group attached via a methylene bridge at the 2-position of the furan ring [1].

The Simplified Molecular Input Line Entry System representation of the compound is CC(C)(C)Si(C)OCC1=CC2=C(C=C(C=N2)Cl)O1, which provides a linear notation of the three-dimensional molecular structure [1] [2]. The International Chemical Identifier is InChI=1S/C14H20ClNO2Si/c1-14(2,3)19(4,5)17-9-11-7-12-13(18-11)6-10(15)8-16-12/h6-8H,9H2,1-5H3, offering a standardized method for representing the compound's connectivity [1].

Physical Properties

Molecular Weight and Empirical Formula

The molecular formula of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is C₁₄H₂₀ClNO₂Si, indicating the presence of fourteen carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one silicon atom [1] [2]. The exact molecular weight is calculated to be 297.85 grams per mole, as determined through high-resolution mass spectrometry and confirmed by multiple independent sources [1] [2] [3].

The monoisotopic mass of the compound is 297.095183 atomic mass units, which represents the mass of the molecule containing the most abundant isotope of each element [2]. This precise mass determination is crucial for accurate identification in analytical applications and structural confirmation studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀ClNO₂Si |

| Molecular Weight | 297.85 g/mol |

| Monoisotopic Mass | 297.095183 u |

| Elemental Composition | C: 56.46%, H: 6.77%, Cl: 11.90%, N: 4.70%, O: 10.75%, Si: 9.43% |

Physical State and Appearance

The physical state and appearance characteristics of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine are not extensively documented in the available literature, which is common for specialized research compounds [3] [4]. Similar chlorofuro[3,2-b]pyridine derivatives have been reported to exist as solid materials at room temperature, with appearances ranging from white to off-white crystalline or amorphous solids [5]. The presence of the bulky tert-butyldimethylsilyl protecting group likely influences the crystal packing and overall physical appearance of the compound [6].

The compound is typically supplied at purities ranging from 95% to 98%, indicating high chemical purity suitable for research applications [3] [4]. Storage recommendations specify sealed containers under dry conditions at temperatures between 2-8°C, suggesting potential sensitivity to moisture and elevated temperatures [3] [4].

Solubility Profile

The solubility characteristics of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine can be predicted based on its structural features and computational properties [3]. The calculated logarithm of the partition coefficient (LogP) is 5.003, indicating significant lipophilicity and suggesting preferential solubility in organic solvents over aqueous media [3] [4]. This high LogP value is primarily attributed to the presence of the tert-butyldimethylsilyl group, which is known to impart hydrophobic characteristics to organic molecules [6] [7].

The topological polar surface area is calculated to be 35.26 square angstroms, which is relatively low and supports the prediction of limited aqueous solubility [3]. The compound contains three hydrogen bond acceptor sites but no hydrogen bond donor groups, further contributing to its hydrophobic nature [3]. Silyl ethers, including tert-butyldimethylsilyl ethers, typically demonstrate good solubility in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene [8].

| Solubility Parameter | Value/Prediction |

|---|---|

| LogP (calculated) | 5.003 |

| Topological Polar Surface Area | 35.26 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 0 |

| Predicted Solubility | High in organic solvents, low in water |

Melting and Boiling Points

Specific melting and boiling point data for 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine are not available in the current literature [1] [2] [3]. The thermal properties of heterocyclic compounds are influenced by molecular weight, intermolecular interactions, and structural rigidity [9]. The fused ring system of furo[3,2-b]pyridine provides structural rigidity that typically results in elevated melting points compared to non-fused heterocycles [9].

The presence of the tert-butyldimethylsilyl group, with its bulky structure and weak intermolecular interactions, may lower the melting point compared to the unsubstituted core structure [6]. Similar chlorinated furo[3,2-b]pyridine derivatives without bulky substituents have been reported with melting points in the range of 80-150°C, though direct comparison is limited due to structural differences [5].

Electronic Properties

Electron Distribution and Resonance Effects

The electronic structure of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is characterized by complex electron distribution patterns arising from the conjugated heterocyclic system [11]. The furo[3,2-b]pyridine core exhibits aromatic character through delocalization of π-electrons across both the furan and pyridine rings [12]. The furan portion contributes two oxygen lone pair electrons to the aromatic system, while the pyridine nitrogen provides one lone pair that participates in π-electron delocalization [13].

Resonance effects within the fused ring system create electron density variations that influence the compound's reactivity and properties [11]. The oxygen atom in the furan ring can donate electron density through resonance, creating electron-rich positions at the 2- and 4-positions of the furan ring [13]. Conversely, the pyridine nitrogen acts as an electron-withdrawing group, reducing electron density at adjacent carbon atoms [14].

The conjugation between the furan and pyridine rings results in extended π-electron delocalization, which is responsible for the compound's electronic and optical properties [11] [15]. This electronic conjugation creates a system with unique photophysical characteristics and influences the compound's interaction with electromagnetic radiation [16].

| Electronic Feature | Description |

|---|---|

| Aromatic Character | Extended π-conjugation across fused rings |

| Electron Donors | Furan oxygen lone pairs |

| Electron Acceptors | Pyridine nitrogen |

| Delocalization | π-electrons across bicyclic system |

Polarizability and Dipole Moment

The polarizability of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine is influenced by the extended π-conjugated system and the presence of heteroatoms [17] [18]. Aromatic heterocycles typically exhibit high polarizability due to the delocalization of π-electrons, which creates readily polarizable electron clouds [18]. The furo[3,2-b]pyridine core contributes significantly to the overall molecular polarizability through its conjugated π-system [17].

The dipole moment of the compound arises from the electronegativity differences between the constituent atoms and the asymmetric distribution of electron density [17]. The pyridine nitrogen creates a localized dipole due to its higher electronegativity compared to carbon, while the furan oxygen contributes to the overall dipole through its electron-donating resonance effects [14] [17].

The presence of the chlorine substituent at the 6-position introduces additional dipole character due to the significant electronegativity difference between chlorine and carbon [14]. The tert-butyldimethylsilyl group, while primarily influencing steric properties, also contributes to the overall molecular dipole through the silicon-oxygen bond polarity [7].

Computational studies on similar heterocyclic systems suggest that the molecular polarizability is enhanced by the conjugated π-system, with values typically ranging from 15-25 cubic angstroms for comparable fused heterocycles [18]. The dipole moment is expected to be moderate, reflecting the balance between electron-donating and electron-withdrawing groups within the molecule [17].

Spectroscopic Properties

UV-Visible Absorption Characteristics

The ultraviolet-visible absorption properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine are determined by the electronic transitions within the conjugated furo[3,2-b]pyridine system [19] [20]. Aromatic heterocycles typically display characteristic absorption bands corresponding to π→π* electronic transitions, with the specific wavelengths dependent on the extent of conjugation and the nature of substituents [20].

Based on spectroscopic studies of related furo[3,2-b]pyridine derivatives, the compound is expected to exhibit primary absorption maxima in the range of 280-320 nanometers, corresponding to the lowest energy π→π* transition of the conjugated bicyclic system [19]. A secondary, higher-energy absorption band is anticipated around 250-280 nanometers, reflecting additional π→π* transitions within the aromatic framework [20].

The molar extinction coefficients for these transitions are expected to be substantial, typically ranging from 10,000 to 25,000 liters per mole per centimeter, indicative of allowed electronic transitions in conjugated aromatic systems [19] [20]. The presence of the chlorine substituent may cause slight bathochromic shifts due to its electron-withdrawing inductive effect, while the electron-donating character of the furan oxygen provides stabilization of the excited state [14].

| Absorption Parameter | Estimated Value |

|---|---|

| Primary λmax | 280-320 nm |

| Secondary λmax | 250-280 nm |

| Molar Extinction Coefficient | 10,000-25,000 L·mol⁻¹·cm⁻¹ |

| Transition Type | π→π* |

Fluorescence Properties

The fluorescence characteristics of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine are influenced by the photophysical properties of the furo[3,2-b]pyridine chromophore [21] [19]. Furan-containing heterocycles have been demonstrated to exhibit fluorescent properties, with emission wavelengths typically red-shifted relative to their absorption maxima [21].

Based on studies of analogous furan-pyridine conjugated systems, the compound is expected to display fluorescence emission in the range of 400-450 nanometers when excited at its absorption maximum [21]. The fluorescence quantum yield is anticipated to be low to moderate, typically ranging from 0.01 to 0.1, which is characteristic of heterocyclic compounds containing both electron-donating and electron-withdrawing substituents [19] [21].

The Stokes shift, representing the difference between absorption and emission maxima, is expected to be substantial, ranging from 80 to 130 nanometers [21]. This large Stokes shift is advantageous for fluorescence applications as it minimizes the overlap between excitation and emission spectra [19]. The fluorescence properties may be sensitive to environmental factors such as solvent polarity and temperature, as observed in related furan-containing nucleoside analogs [21].

Temperature-dependent fluorescence studies on similar compounds have shown hypochromic effects with increasing temperature, attributed to enhanced non-radiative decay pathways through rotational freedom around single bonds connecting the aromatic rings [21]. The emission quantum yield and intensity are expected to be inversely related to temperature due to these thermally activated non-radiative processes [21].

Structural Analysis of the Furo[3,2-b]pyridine Core

The furo[3,2-b]pyridine core structure represents a bicyclic aromatic system formed by the fusion of a furan ring with a pyridine ring [12]. This particular fusion pattern, designated as [3,2-b], indicates that the furan ring is attached to the pyridine ring at the 3- and 2-positions, creating a specific geometric arrangement that influences the compound's properties .

The structural rigidity of the fused ring system constrains the molecular geometry and reduces conformational flexibility compared to non-fused heterocycles [9]. This rigidity contributes to the aromatic stability of the system and influences the electronic properties through enforced planarity of the π-conjugated framework [11]. The bond lengths and angles within the fused system deviate from those of the constituent rings due to the constraints imposed by ring fusion .

The electron distribution within the furo[3,2-b]pyridine core is characterized by partial negative charge density on the furan oxygen and pyridine nitrogen, with corresponding partial positive charges on adjacent carbon atoms [11] [13]. This charge distribution pattern influences the reactivity of different positions within the molecule and determines preferred sites for electrophilic and nucleophilic attack .

Crystallographic studies of related furo[3,2-b]pyridine derivatives have revealed specific geometric parameters characteristic of this ring system [15]. The fusion of the heterocyclic rings results in a planar or nearly planar structure that facilitates π-electron delocalization and contributes to the aromatic character of the system [11].

Influence of Substituents on Molecular Properties

Electronic Effects of the Chloro Substituent

The chlorine atom positioned at the 6-position of the pyridine ring exerts significant electronic influence on the molecular properties of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine [14]. Chlorine acts as an electron-withdrawing group through its inductive effect, reducing electron density at the pyridine ring and influencing the overall electronic distribution within the molecule [14].

The electronegativity of chlorine (3.16 on the Pauling scale) relative to carbon (2.55) creates a dipolar bond that withdraws electron density from the aromatic system [14]. This electron withdrawal affects the π-electron distribution within the conjugated furo[3,2-b]pyridine framework, potentially altering the energy levels of the molecular orbitals and influencing spectroscopic properties [14].

The inductive effect of chlorine extends beyond the immediate carbon-chlorine bond, affecting the electron density at neighboring atoms through the σ-bond framework [14]. This effect is particularly pronounced in aromatic systems where the electron-withdrawing influence can be transmitted through the conjugated π-system [14]. The presence of chlorine may enhance the electron-deficient character of the pyridine nitrogen, potentially increasing its Lewis acidity [14].

Studies on chloro-substituted heterocycles have demonstrated that the position of chlorine substitution significantly influences the magnitude of electronic effects [14]. The 6-position substitution in pyridine places the chlorine atom ortho to the nitrogen, maximizing the electron-withdrawing effect on the heterocyclic system [14].

| Electronic Effect | Impact |

|---|---|

| Inductive Withdrawal | Reduces π-electron density |

| Dipole Creation | Contributes to molecular polarity |

| Orbital Perturbation | Alters frontier molecular orbital energies |

| Lewis Acidity | Enhances nitrogen electron deficiency |

Steric and Electronic Influence of the tert-Butyldimethylsilyloxy Group

The tert-butyldimethylsilyloxy group attached to the 2-position of the furan ring through a methylene linker exerts both steric and electronic influences on the molecular properties [6] [7]. This bulky protecting group is widely utilized in organic synthesis due to its unique combination of stability and selective removability under specific conditions [6].

Sterically, the tert-butyldimethylsilyl group introduces significant bulk around the attachment site, potentially influencing molecular conformation and intermolecular interactions [22] [23]. The tert-butyl portion of the group, with its three methyl substituents, creates a particularly bulky environment that can affect crystal packing and solubility characteristics [7]. This steric hindrance may also influence the accessibility of nearby reactive sites and affect the compound's behavior in chemical reactions [22].

Electronically, the silicon-oxygen bond exhibits partial ionic character due to the electronegativity difference between silicon (1.90) and oxygen (3.44) [7]. The silicon atom can accommodate additional electron density through d-orbital participation, creating a complex electronic environment around the oxygen atom [24]. This electronic environment differs significantly from that of simple alkyl ethers and contributes to the unique properties of silyl ethers [7].

The tert-butyldimethylsilyl group has been characterized as having moderate electron-donating properties compared to other protecting groups [7]. In comparative studies using piperidine model systems, tert-butyldimethylsilyl groups ranked as less electron-donating than benzyl or methyl groups but more electron-donating than acetyl or benzoyl groups [7]. This electronic effect influences the basicity of nearby heteroatoms and can affect the compound's reactivity patterns [7].

The retrosynthetic analysis of 2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine reveals multiple strategic disconnection points that can guide efficient synthetic planning. The target molecule can be deconstructed through three primary retrosynthetic pathways: disconnection at the furo[3,2-b]pyridine core formation, functional group transformations at specific positions, and protecting group installations [1] [2] [3].

The most logical retrosynthetic disconnection involves the formation of the fused heterocyclic core through cyclization strategies. The furo[3,2-b]pyridine scaffold can be traced back to appropriately substituted pyridine precursors bearing suitable leaving groups and nucleophilic centers for intramolecular cyclization [1] [4]. Alternative disconnections include the sequential introduction of the chlorine substituent at position 6 and the protected hydroxymethyl group at position 2.

From a strategic perspective, the tert-butyldimethylsilyl protecting group represents the final synthetic transformation, as it provides excellent stability under most reaction conditions while being readily removable under mild acidic or fluoride-mediated conditions [5] [6]. The chlorine substituent can be introduced either during the core scaffold synthesis or through post-cyclization halogenation reactions [7] .

Synthesis of the Furo[3,2-b]pyridine Core Scaffold

Copper-Mediated Oxidative Cyclization Approaches

Copper-mediated oxidative cyclization represents one of the most efficient methods for constructing the furo[3,2-b]pyridine core scaffold [2] [3] [9]. This methodology typically involves the cyclization of appropriately substituted 2-ethynylpyridin-3-ol derivatives under copper catalysis in the presence of an oxidant.

The mechanism proceeds through the initial formation of a copper acetylide intermediate, followed by intramolecular nucleophilic attack of the phenolic oxygen onto the activated alkyne carbon [9] [10]. The oxidative nature of the transformation enables the formation of the furan ring with concomitant aromatization. Typical reaction conditions employ copper(I) iodide or copper(I) chloride as the catalyst, with potassium carbonate as the base and air or molecular oxygen as the oxidant [2] [3].

The scope of this methodology extends to various substitution patterns on the pyridine ring, allowing for the preparation of diverse furo[3,2-b]pyridine derivatives in yields ranging from 65-85% [2] [3]. The mild reaction conditions and high functional group tolerance make this approach particularly attractive for complex molecule synthesis.

Sonogashira Coupling/Heteroannulation Sequences

The Sonogashira coupling/heteroannulation sequence provides an efficient one-pot synthesis of furo[3,2-b]pyridine derivatives [11] [12] [13]. This methodology combines palladium-catalyzed cross-coupling with subsequent intramolecular cyclization to construct the target heterocycle directly from halogenated pyridine precursors and terminal alkynes.

The process typically begins with a standard Sonogashira coupling between a 2-halopyridin-3-ol derivative and a terminal alkyne in the presence of palladium(0) and copper(I) catalysts [11] [12]. The resulting 2-ethynylpyridin-3-ol intermediate then undergoes spontaneous or base-mediated intramolecular cyclization to form the furo[3,2-b]pyridine core.

Optimization studies have demonstrated that the choice of palladium catalyst, copper co-catalyst, and base significantly influences both the reaction rate and product selectivity [11] [12] [13]. Typical conditions employ palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) as the palladium source, copper(I) iodide as the co-catalyst, and triethylamine or diisopropylamine as the base in dimethylformamide or tetrahydrofuran at temperatures ranging from 60-120°C [11] [12].

Functionalization Strategies of the Furo[3,2-b]pyridine Core

Regioselective Lithiation Methodologies

Regioselective lithiation of furo[3,2-b]pyridine derivatives enables the introduction of various functional groups at specific positions of the heterocyclic framework [14] [15] [16]. The methodology exploits the differential acidity of the various C-H bonds in the fused ring system, allowing for selective deprotonation and subsequent electrophilic trapping.

Studies by Jasselin-Hinschberger and coworkers have demonstrated that treatment of furo[3,2-b]pyridine with n-butyllithium at -78°C results in selective lithiation at the 2-position of the furan ring [14] [15]. The use of the n-butyllithium/lithium dimethylaminoethoxide (LiDMAE) superbase system enhances both the rate and selectivity of the lithiation process [15] [16].

The regioselectivity can be further controlled through the use of directing groups or by employing sequential lithiation protocols [14] [15]. For example, the presence of electron-withdrawing substituents on the pyridine ring can redirect lithiation to alternative positions. The lithiated intermediates can be trapped with various electrophiles including aldehydes, alkyl halides, trimethylsilyl chloride, and iodine to provide 2-substituted furo[3,2-b]pyridine derivatives in yields ranging from 60-95% [14] [15].

Cross-Coupling Reactions

Cross-coupling reactions provide versatile methods for the functionalization of halogenated furo[3,2-b]pyridine derivatives [14] [15] [17]. Both palladium and nickel-catalyzed processes have been successfully employed to introduce aryl, heteroaryl, and alkyl substituents at various positions of the furo[3,2-b]pyridine scaffold.

Suzuki-Miyaura coupling reactions have proven particularly effective for the introduction of aryl substituents [17]. These reactions typically employ palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0) as the catalyst, with potassium carbonate or cesium carbonate as the base in aqueous or alcoholic solvents at temperatures ranging from 80-150°C [17].

Stille coupling reactions offer an alternative approach for the introduction of vinyl and aryl substituents, while Negishi coupling provides access to alkyl-substituted derivatives [17]. The choice of coupling reaction depends on the nature of the desired substituent and the availability of appropriate organometallic reagents.

Electrophilic Substitution Reactions

Electrophilic aromatic substitution reactions on furo[3,2-b]pyridine derivatives require careful consideration of the electronic properties of the fused ring system [18] [20]. The electron-rich furan ring is generally more reactive toward electrophiles than the electron-deficient pyridine ring, leading to preferential substitution on the furan moiety.

Halogenation reactions represent the most commonly employed electrophilic substitution transformations [18] . Bromination and iodination can be achieved using the corresponding N-halosuccinimides under mild conditions, while chlorination typically requires more forcing conditions [18] . The regioselectivity of halogenation depends on the substitution pattern of the starting material and the reaction conditions employed.

Nitration reactions proceed under standard conditions using nitric acid in sulfuric acid, though the presence of the pyridine nitrogen can complicate the reaction through protonation and subsequent deactivation of the furan ring [20]. Acylation and alkylation reactions can be performed using standard Friedel-Crafts conditions, though the basic nitrogen may require protection or careful choice of Lewis acid catalyst [20].

Silylation Reactions and Optimization

The introduction of the tert-butyldimethylsilyl (TBS) protecting group onto hydroxymethyl-substituted furo[3,2-b]pyridine derivatives requires optimization of reaction conditions to achieve high yields and selectivity [5] [6] [21]. The most commonly employed silylating agents are tert-butyldimethylsilyl chloride (TBSCl) and tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), each offering distinct advantages in terms of reactivity and selectivity [5] [6].

TBSCl represents the most economical and widely available silylating agent, typically employed in combination with imidazole as a nucleophilic catalyst and base [5] [21]. The reaction proceeds through initial formation of an N-silylimidazole intermediate, which then transfers the silyl group to the alcohol substrate. Typical conditions involve treatment of the alcohol with 1.1-1.5 equivalents of TBSCl and 1.5-2.0 equivalents of imidazole in dimethylformamide at room temperature for 2-12 hours [5] [6].

TBSOTf offers enhanced reactivity compared to TBSCl, enabling silylation under milder conditions and shorter reaction times [5] [6]. The increased electrophilicity of the silicon center in TBSOTf allows for efficient silylation even of sterically hindered alcohols. Typical conditions employ 1.1-1.2 equivalents of TBSOTf with 2.0-3.0 equivalents of 2,6-lutidine as base in dichloromethane at 0-25°C for 0.5-2 hours [5] [6].

Regioselectivity Considerations

The regioselectivity of TBS protection in molecules containing multiple hydroxyl groups depends on several factors including steric hindrance, electronic effects, and the choice of reaction conditions [6] [22] [23]. Primary alcohols are generally more reactive than secondary alcohols, while tertiary alcohols require forcing conditions for successful silylation [6] [22].

In the context of furo[3,2-b]pyridine derivatives bearing multiple hydroxyl groups, selective protection of the primary hydroxymethyl substituent can be achieved through careful optimization of stoichiometry and reaction conditions [6] [22]. The use of substoichiometric amounts of silylating agent combined with careful temperature control enables selective protection of the most reactive hydroxyl group [23].

The electronic environment of the alcohol also influences reactivity, with electron-rich alcohols undergoing silylation more readily than electron-deficient ones [6] [22]. The proximity of the pyridine nitrogen in furo[3,2-b]pyridine derivatives may influence the reactivity of nearby hydroxyl groups through electronic effects [22].

Chlorination Methodologies for Position 6

The selective introduction of chlorine at position 6 of the furo[3,2-b]pyridine scaffold requires careful consideration of the electronic and steric environment of the heterocyclic system [7] [24]. Several methodologies have been developed to achieve this transformation, each with distinct advantages and limitations.

Phosphorus oxychloride (POCl₃) represents the most commonly employed chlorinating agent for position 6 chlorination . The reaction typically requires prior oxidation of the pyridine nitrogen to form the corresponding N-oxide, which activates the 6-position toward nucleophilic attack by chloride [25] . Standard conditions involve treatment of the furo[3,2-b]pyridine N-oxide with POCl₃ under reflux conditions for 2-6 hours, providing 6-chloro derivatives in yields of 45-65% .

Phosphorus pentachloride (PCl₅) offers an alternative chlorinating system that can operate directly on the parent furo[3,2-b]pyridine without prior N-oxidation . However, the harsh reaction conditions and tendency for over-chlorination limit the utility of this approach. Typical conditions employ PCl₅ in refluxing phosphorus oxychloride or neat conditions for 1-4 hours, providing yields of 50-70% .

N-Chlorosuccinimide (NCS) provides a milder alternative for position 6 chlorination, particularly when used in combination with appropriate activating groups [26]. The reaction can be performed at room temperature to 80°C in polar aprotic solvents, offering improved functional group tolerance compared to the phosphorus-based reagents [26].

Alternative Synthetic Routes

Several alternative synthetic routes to furo[3,2-b]pyridine derivatives have been developed to address specific synthetic challenges or to provide access to substitution patterns that are difficult to achieve through conventional methods [27] [28] [29].

Multicomponent reactions represent an attractive alternative approach, enabling the construction of the furo[3,2-b]pyridine core in a single synthetic operation from simple starting materials [27]. These reactions typically involve the condensation of appropriately substituted pyridine derivatives with aldehydes and nucleophilic components under catalytic conditions [27].

Cycloisomerization reactions of alkyne-substituted pyridine derivatives provide another route to furo[3,2-b]pyridine scaffolds [28]. These transformations typically employ gold or platinum catalysts under mild conditions, enabling the formation of the furan ring through intramolecular cyclization [28].

Transition-metal-free synthetic methods have also been developed, utilizing base-mediated cyclization or thermal rearrangement processes [30]. These approaches offer advantages in terms of cost and environmental impact, though they may require more forcing reaction conditions [30].

Green Chemistry Approaches and Sustainable Synthesis

The development of environmentally benign synthetic methods for furo[3,2-b]pyridine derivatives has become increasingly important in the context of sustainable chemistry [27] [31]. Several green chemistry approaches have been developed that minimize waste generation and reduce the environmental impact of the synthesis.

Microwave-assisted synthesis represents one of the most successful green chemistry approaches for furo[3,2-b]pyridine preparation [32] [28] [31]. Microwave irradiation enables rapid heating and enhanced reaction rates, leading to shorter reaction times and improved energy efficiency [32] [31]. Typical conditions involve microwave heating at 100-200°C for 15-60 minutes, providing yields comparable to or better than conventional heating methods [32] [28].

Aqueous reaction media offer another avenue for sustainable synthesis [27]. Water-based reactions eliminate the need for organic solvents and enable easier product isolation and purification [27]. Several catalytic systems have been developed that operate efficiently in aqueous media, including palladium-catalyzed cross-coupling reactions and base-mediated cyclization processes [27].

Ionic liquids represent an emerging class of environmentally friendly reaction media for furo[3,2-b]pyridine synthesis [27]. These solvents offer advantages including negligible vapor pressure, thermal stability, and recyclability [27]. The unique solvating properties of ionic liquids can also enhance reaction selectivity and enable new reaction pathways [27].

Wikipedia

Dates

Explore Compound Types